molecular formula C14H12O B1265802 2,2-Diphenyloxirane CAS No. 882-59-7

2,2-Diphenyloxirane

Cat. No. B1265802
CAS RN: 882-59-7
M. Wt: 196.24 g/mol
InChI Key: PRLJMHVNHLTQJJ-UHFFFAOYSA-N
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Description

2,2-Diphenyloxirane is a chemical compound with the molecular formula C14H12O . It has a molecular weight of 196.25 . The IUPAC name for this compound is 2,2-diphenyloxirane .


Molecular Structure Analysis

The molecular structure of 2,2-Diphenyloxirane consists of an oxirane ring (a three-membered ring containing an oxygen atom) with two phenyl groups attached to the same carbon atom . The InChI code for this compound is 1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 .


Physical And Chemical Properties Analysis

2,2-Diphenyloxirane is a solid at room temperature . It has a melting point of 54-56°C and a boiling point of 140-142°C at 5 mmHg . The density of this compound is approximately 1.1 g/cm³ . It has a molar refractivity of 59.6 cm³ and a polarizability of 23.6 x 10^-24 cm³ .

Scientific Research Applications

Organic Synthesis

2,2-Diphenyloxirane is a valuable reagent in organic synthesis. It can be used as an epoxide, which is a three-membered cyclic ether, to introduce an oxirane ring into organic molecules. This ring can then be opened in various ways to create new functional groups, making it a versatile intermediate for synthesizing complex organic compounds .

Pharmaceutical Industry

In the pharmaceutical industry, 2,2-Diphenyloxirane may serve as a key intermediate in the synthesis of various drugs. Its reactivity allows for the formation of pharmacologically active molecules, particularly in the development of compounds with potential therapeutic applications .

Polymer Chemistry

2,2-Diphenyloxirane plays a role in polymer chemistry as a monomer for creating novel polymeric materials. Its ability to undergo polymerization can lead to the development of plastics and resins with unique properties, useful in a range of industrial applications .

Materials Science

In materials science, 2,2-Diphenyloxirane can be utilized to modify the surface properties of materials. It can be used to introduce functional groups onto surfaces, which can alter characteristics like hydrophobicity or reactivity, important for material coatings and adhesives .

Environmental Applications

While specific environmental applications of 2,2-Diphenyloxirane are not widely reported, its potential use in environmental remediation could be explored. For instance, its reactivity with pollutants could be harnessed to degrade or transform harmful substances into less toxic forms .

Safety And Hazards

2,2-Diphenyloxirane is considered harmful and it can cause skin irritation, allergic skin reactions, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2,2-diphenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLJMHVNHLTQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236886
Record name 2,2-Diphenyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenyloxirane

CAS RN

882-59-7
Record name 2,2-Diphenyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diphenyloxirane
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Record name 2,2-Diphenyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diphenyloxirane
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Synthesis routes and methods

Procedure details

Sulphuric acid (23.7 g at 98%, 0.237 moles) was added dropwise, with stirring, to dimethylsulphide (20.0 g at 98%, 0.316 moles) over 60 minutes, maintaining the temperature below 26° C. Methanol (5.0 g, 0.156 mole) was added slowly to the stirred mixture maintaining the temperature below 31° C. The reaction mixture was stirred for 41/2 hours and head overnight unagitated at room temperature. Tertiary butanol (3.6 g, 0.048 mole) and benzophenone (27.4 g, 0.15 mole) were added to the reaction mixture. Potassium hydroxide flake (43.4 g, 0.73 mole) was added in 10 equal aliquots over 3 hours while maintaining the temperature below 40° C. The reaction was monitored by GC and then stirred overnight at room temperature.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
A Cangönül, M Behlendorf, A Gansäuer… - Inorganic …, 2013 - ACS Publications
The binding of 2,2-diphenyloxirane to Cp 2 TiCl is studied on the electronic level by magnetic resonance spectroscopy and quantum chemical calculations. The complexation of 2,2-…
Number of citations: 25 pubs.acs.org
PT Cheng, YH Tseng, RJ Chein - Organic Letters, 2021 - ACS Publications
We report a new class of chiral tetrahydroselenophene based on (S)-diphenyl(tetrahydroselenophen-2-yl)methanol, which was prepared from (R)-3-(3-bromopropyl)-2,2-…
Number of citations: 11 pubs.acs.org
H Güsten, L Klasinc, I Novak, M Sanjek - … für Naturforschung A, 1984 - degruyter.com
The Hel photoelectron spectra of 2-phenyloxirane, 2,2-diphenyloxirane, trans-2.3-diphenyloxirane, 2,2,3-triphenyloxirane, and 2,2,3,3-tetraphenyloxirane are reported. Comparison with …
Number of citations: 5 www.degruyter.com
T áWilliam Bentley, RVH Jones, AH Larder… - Journal of the Chemical …, 1998 - pubs.rsc.org
The kinetics of reactions of benzophenone with trimethylsulfonium iodide in acetonitrile in the presence of excess solid potassium hydroxide (KOH) are reported, and the kinetics of …
Number of citations: 11 pubs.rsc.org
KV Zaitsev, YF Oprunenko, AV Churakov… - Journal of …, 2008 - Elsevier
Novel substituted 2-[(2-hydroxyethyl)]aminophenols, MeN(CHR 1 CR 2 R 3 OH)(C 6 H 4 -o-OH) (2–5), were synthesized by the reaction of 2-methylaminophenol with corresponding …
Number of citations: 8 www.sciencedirect.com
JA Howard, JHB Chenier… - Canadian Journal of …, 1982 - cdnsciencepub.com
The major products of the self-reaction of 1,1-diphenylethylperoxyl have been determined from product studies of the autoxidation of 1,1-diphenylethane, induced decomposition of 1,1-…
Number of citations: 17 cdnsciencepub.com
T Kanno, T Oguchi, H Sakuragi, K Tokumaru - Tetrahedron Letters, 1980 - Elsevier
Irradiation of semiconductors (TiO 2 and CdS) suspended in organic solvents containing 1,1-diphenylethylene and its derivatives under oxygen afforded the corresponding epoxides …
Number of citations: 111 www.sciencedirect.com
M Abe, W Adam, WM Nau - Journal of the American Chemical …, 1998 - ACS Publications
The direct and benzophenone-sensitized photodenitrogenation of the azoalkane 2,3-diazabicyclo[2.2.1]hept-2-ene-7,3‘-spiro-2‘,2‘-diphenyloxirane 1 at ambient temperature (ca. 15 C) …
Number of citations: 65 pubs.acs.org
AJ Blake, JP Danks, IA Fallis, A Harrison… - Journal of the …, 1998 - pubs.rsc.org
A simplified procedure for the preparation of [9]aneNS2 (7-aza-1,4-dithiacyclononane) is described. The structure of the complex [Cu([9]aneNS2)2]2+ confirms that the Cu(II) centre is in …
Number of citations: 2 pubs.rsc.org
T Yu, M Guo, S Wen, R Zhao, J Wang, Y Sun, Q Liu… - RSC …, 2021 - pubs.rsc.org
A simple, and practical oxidative scission of aromatic olefins to carbonyl compounds using O2 as the sole oxidant with poly(ethylene glycol) dimethyl ether as a benign solvent has been …
Number of citations: 8 pubs.rsc.org

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